molecular formula C7H10O3S B1296676 Ethyl 4-oxotetrahydrothiophene-3-carboxylate CAS No. 78647-31-1

Ethyl 4-oxotetrahydrothiophene-3-carboxylate

Cat. No. B1296676
CAS RN: 78647-31-1
M. Wt: 174.22 g/mol
InChI Key: FHZHUDGRHVZVTF-UHFFFAOYSA-N
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Description

Ethyl 4-oxotetrahydrothiophene-3-carboxylate is a chemical compound with the CAS Number: 78647-31-1 . It has a molecular weight of 174.22 and its IUPAC name is ethyl 4-oxotetrahydro-3-thiophenecarboxylate . It is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for Ethyl 4-oxotetrahydrothiophene-3-carboxylate is 1S/C7H10O3S/c1-2-10-7(9)5-3-11-4-6(5)8/h5H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 4-oxotetrahydrothiophene-3-carboxylate is a liquid at room temperature . It has a flash point of 122.5°C .

Scientific Research Applications

Application in Medicinal Chemistry

Thiophene and its substituted derivatives, including Ethyl 4-oxotetrahydrothiophene-3-carboxylate, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Results or Outcomes

Thiophene derivatives have been found to be effective drugs in various disease scenarios. They have shown to have biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Anti-Microbial, Antioxidant, Anticorrosion and Anticancer Activity

A new series of thiophene analogues, including Ethyl 4-oxotetrahydrothiophene-3-carboxylate, were synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .

Method of Application

The compounds were synthesized using Gewald synthesis and their structures were confirmed by FTIR, MS and 1H-NMR . The synthesized compounds were further evaluated for their in vitro biological potentials .

Results or Outcomes

The antimicrobial screening results showed that compound S1 was the most potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli and Salmonella typhi . Compound S4 displayed excellent antifungal activity against both Candida albicans and Aspergillus niger . The antioxidant screening results indicated that compound S4 and S6 exhibited excellent antioxidant activity . Anticorrosion screening results indicated that compound S7 showed more anticorrosion efficiency . Results of anticancer screening indicated that compound S8 showed effective cytotoxic activity against human lung cancer cell line (A-549) .

Non-Linear Opto-Response (NLO) Characteristics

Ethyl 4-oxotetrahydrothiophene-3-carboxylate has been studied for its non-linear opto-response (NLO) characteristics .

Method of Application

Theoretical and experimental studies were conducted to shed light on crystal shape, FT-IR, electronic, and non-linear opto-response (NLO) characteristics .

Results or Outcomes

Theoretical FT_IR results were in a proper concord with recorded measurements .

Anti-Microbial, Antioxidant, Anticorrosion and Anticancer Activity

A new series of thiophene analogues, including Ethyl 4-oxotetrahydrothiophene-3-carboxylate, were synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .

Method of Application

The compounds were synthesized using Gewald synthesis and their structures were confirmed by FTIR, MS and 1H-NMR . The synthesized compounds were further evaluated for their in vitro biological potentials .

Results or Outcomes

The antimicrobial screening results showed that compound S1 was the most potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli and Salmonella typhi . Compound S4 also displayed excellent antifungal activity against both Candida albicans and Aspergillus niger . The antioxidant screening results indicated that compound S4 and S6 exhibited excellent antioxidant activity . Anticorrosion screening results indicated that compound S7 showed more anticorrosion efficiency . Results of anticancer screening indicated that compound S8 showed effective cytotoxic activity against human lung cancer cell line (A-549) at dose of 10 −4 M .

Non-Linear Opto-Response (NLO) Characteristics

Ethyl 4-oxotetrahydrothiophene-3-carboxylate has been studied for its non-linear opto-response (NLO) characteristics .

Method of Application

Theoretical and experimental studies were conducted to shed light on crystal shape, FT-IR, electronic, and non-linear opto-response (NLO) characteristics .

Results or Outcomes

Theoretical FT_IR results were in a proper concord with recorded measurements .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 4-oxothiolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S/c1-2-10-7(9)5-3-11-4-6(5)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZHUDGRHVZVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309744
Record name Ethyl 4-oxotetrahydrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxotetrahydrothiophene-3-carboxylate

CAS RN

78647-31-1
Record name 78647-31-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215273
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxotetrahydrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-oxothiolane-3-carboxylate
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Synthesis routes and methods

Procedure details

20 parts by weight of methyl 3-keto-1,5-dihydrothiophene-4-carboxylate, 57.8 parts by weight of ethanol and 1 part by weight of p-toluenesulfonic acid are refluxed for 50 hours, and the mixture is then distilled. 17.1 parts by weight of ethyl 3-keto-1,5-dihydrothiophene-4-carboxylate of melting point 106°-109° C./1.3 mbar are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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